![molecular formula C8H4F3N B147653 3-(Trifluoromethyl)benzonitrile CAS No. 368-77-4](/img/structure/B147653.png)
3-(Trifluoromethyl)benzonitrile
Overview
Description
3-(Trifluoromethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. While the specific compound 3-(Trifluoromethyl)benzonitrile is not directly discussed in the provided papers, related compounds with trifluoromethyl groups have been studied for their unique properties and applications in various fields, such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can involve various strategies, including the use of trifluoromethylseleno substituents as described in the synthesis of benzyltrifluoromethyl selenide, which allows for electrophilic trifluoromethylselenolation of organic molecules . Additionally, the synthesis of complex molecules like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile involves multiple steps, including the use of click reactions to introduce triazole rings, demonstrating the versatility of trifluoromethylated compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be significantly influenced by the presence of the trifluoromethyl group. For example, in trifluoromethylated benzanilides, the trifluoromethyl group affects the molecular conformation and crystal packing, leading to various intermolecular interactions such as hydrogen bonds and the "fluorous effect" . The crystal structure of 4-(Trifluoromethyl)benzonitrile reveals that the aromatic ring is slightly deformed due to the presence of electronegative groups, and molecules are linked through hydrogen bonds to form a dense network .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, the study of the reactivity of trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions shows that the trifluoromethyl group can influence the activation energy and regioselectivity of the reaction, affecting the overall yield and outcome . The addition of amines to certain trifluoromethylated compounds can lead to color changes due to ion-pair formation, indicating the potential for these compounds to be used as sensors or in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are often unique due to the strong electronegativity and steric bulk of the trifluoromethyl group. This can lead to improved stability and reactivity in various applications. For example, 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive in lithium-ion batteries shows improved cyclic stability and capacity retention, highlighting the impact of trifluoromethyl groups on the performance of energy storage materials . The study of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile reveals intramolecular hydrogen bonding and crystal packing influenced by the trifluoromethyl group, which could affect the compound's solubility and reactivity .
Scientific Research Applications
High-Temperature Vapor Phase Reactions
Nitrogen trifluoride reacts with benzylic substrates like 3-(Trifluoromethyl)benzonitrile at high temperatures, around 400°C. The reactions vary based on the substrate, leading to products like benzonitrile, demonstrating the involvement of this compound in high-temperature chemical processes and its potential in various industrial applications (Belter, 2011).
Electrolyte Additive in High Voltage Batteries
3-(Trifluoromethyl)benzonitrile, when used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, shows significant improvement in cyclic stability. It forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution, which is pivotal for the durability and performance of batteries (Huang et al., 2014).
Catalysis in Chemical Synthesis
This compound is used in the iodination of substrates under continuous flow conditions, showcasing its role in facilitating and directing chemical synthesis pathways. The process involves C–H lithiation and treatment with iodine, proving its versatility and importance in synthetic chemistry (Dunn et al., 2018).
Safety and Hazards
3-(Trifluoromethyl)benzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used when handling this chemical .
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds often target lipid kinases such as pi3ks . These kinases play a crucial role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Trifluoromethyl group-containing compounds generally interact with their targets, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
Given the potential target of pi3ks, it can be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
Its physical properties such as boiling point (189 °c), melting point (16-20 °c), and density (1281 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
Based on the potential target of pi3ks, it can be inferred that the compound may influence cell proliferation, apoptosis, and glucose metabolism .
properties
IUPAC Name |
3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBINRVCUWLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022026 | |
Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzonitrile | |
CAS RN |
368-77-4 | |
Record name | 3-(Trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 368-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 3-(Trifluoromethyl)benzonitrile?
A1: The crystal structure of 3-(Trifluoromethyl)benzonitrile reveals key information about its intermolecular interactions. The molecule exhibits intramolecular C—H⋯F hydrogen bonding, leading to an S(7) ring motif. [] Furthermore, intermolecular C—H⋯F and C—H⋯O interactions connect the molecules, forming R 2 2(8) ring motifs and chains. [] This understanding of the compound's solid-state structure can be crucial for designing derivatives or predicting its behavior in materials.
Q2: How is 3-(Trifluoromethyl)benzonitrile utilized in organic synthesis?
A2: 3-(Trifluoromethyl)benzonitrile serves as a valuable building block in organic synthesis. One notable application is its use as a substrate in the photochemical Wohl‐Ziegler benzylic bromination reaction. [] This reaction enables the introduction of a bromine atom at the benzylic position, providing access to a variety of functionalized derivatives. The photochemical approach, as explored in the research, offers advantages such as mild conditions and scalability. []
Q3: Can you elaborate on the role of 3-(Trifluoromethyl)benzonitrile derivatives in OLED technology?
A3: Derivatives of 3-(Trifluoromethyl)benzonitrile, specifically those incorporating bicarbazole units like pCNBCzoCF3, exhibit promising properties for OLED applications. [, ] These molecules demonstrate both intramolecular thermally activated delayed fluorescence (TADF) and the ability to form exciplex states with suitable acceptor materials like m‐MTDATA. [] This dual emission capability allows for the development of OLEDs with tunable color output, as demonstrated by the voltage-controlled generation of both orange (exciplex) and sky-blue (intramolecular) emissions. []
Q4: What insights do magnetic resonance studies provide about 3-(Trifluoromethyl)benzonitrile derivatives in OLEDs?
A4: Electroluminescence detected magnetic resonance (ELDMR) studies on OLED devices incorporating pCNBCzoCF3 provide valuable information about the spin-dependent processes involved in TADF. [] ELDMR helps analyze the thermally activated triplet-to-singlet up-conversion, allowing researchers to determine the activation energies for both intra- and intermolecular TADF. [] These insights contribute to a deeper understanding of the mechanisms governing the performance of TADF-based OLEDs.
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